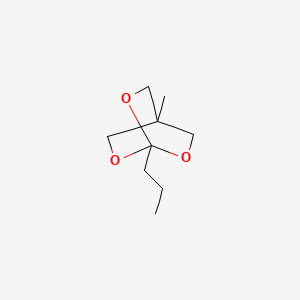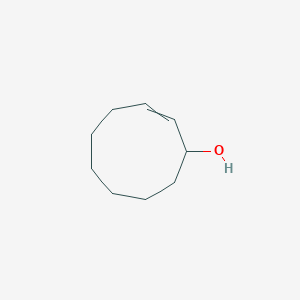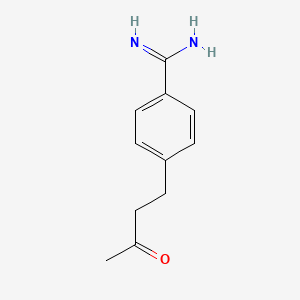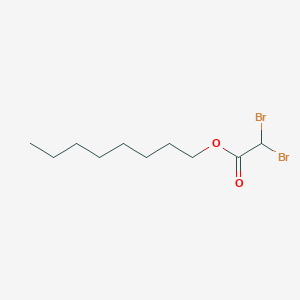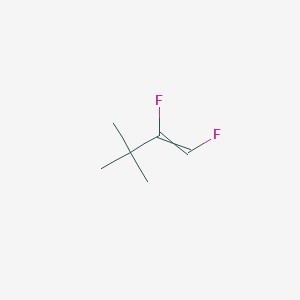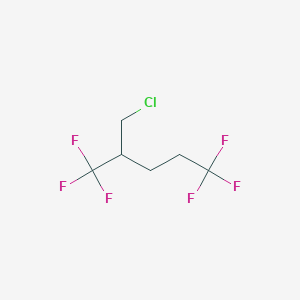
4-Methyl-2-(trimethylsilyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(trimethylsilyl)phenol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenol ring. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trimethylsilyl)phenol can be synthesized through several methods. One common approach involves the protection of phenols using trimethylsilyl chloride in the presence of a base such as triethylamine . This reaction typically proceeds via an S_N2-like mechanism, where the alcohol attacks the silicon atom, forming a trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection strategies. The use of chlorotrimethylsilane and a suitable base ensures efficient production, with the reaction conditions optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Phenols with different substituents
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(trimethylsilyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(trimethylsilyl)phenol involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the phenolic site. This protection is particularly useful in multi-step organic syntheses, where selective reactions are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)phenol
- 2-Amino-4-methylphenol, 2TMS derivative
Comparison
4-Methyl-2-(trimethylsilyl)phenol is unique due to the presence of both a methyl group and a trimethylsilyl group on the phenol ring. This combination provides distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
58933-96-3 |
|---|---|
Molekularformel |
C10H16OSi |
Molekulargewicht |
180.32 g/mol |
IUPAC-Name |
4-methyl-2-trimethylsilylphenol |
InChI |
InChI=1S/C10H16OSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7,11H,1-4H3 |
InChI-Schlüssel |
VRLOTVSORLJHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


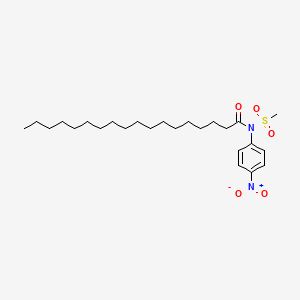
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
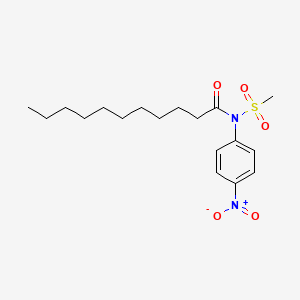
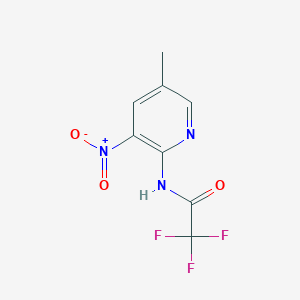
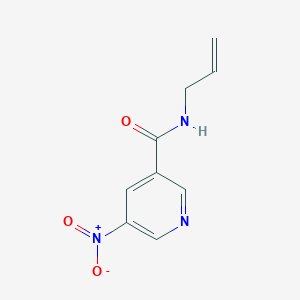
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
